molecular formula C18H21NO2 B2586292 N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049128-10-0

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2586292
CAS No.: 1049128-10-0
M. Wt: 283.371
InChI Key: JUQGGUVPZSHCMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a cyclohexyl group and a carboxamide functional group.

Preparation Methods

The synthesis of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves several steps, typically starting with the preparation of the benzoxepine ring. The reaction conditions often include the use of palladium(II) acetate as a catalyst, along with a bidentate ligand such as D t-BPF and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also explored for its environmental applications, such as in the development of new materials for pollution control.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide can be compared with similar compounds such as N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide . The primary difference lies in the substitution pattern on the benzoxepine ring, which can significantly affect the compound’s chemical properties and biological activity. The unique structure of this compound makes it a valuable compound for various research applications.

Biological Activity

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a benzoxepine moiety, with the molecular formula C16H21N1O2C_{16}H_{21}N_{1}O_{2}. The presence of the cyclohexyl group and the carboxamide functional group contributes significantly to its biological activity. The benzoxepine core is known for its involvement in various pharmacological activities, making derivatives of this structure particularly interesting for drug development.

This compound primarily acts as an agonist of G-protein coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism. Its interaction with GPR40 suggests potential applications in the treatment of diabetes. The compound's ability to influence insulin secretion positions it as a candidate for developing antidiabetic medications.

Interaction Studies

Research has focused on the binding affinity and efficacy of this compound at GPR40. These studies typically utilize radiolabeled ligands or fluorescence-based assays to assess how effectively the compound activates the receptor compared to known agonists. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Biological Activities

The compound exhibits several biological activities, including:

  • Antidiabetic Effects : By activating GPR40, it enhances insulin secretion, which may help regulate blood glucose levels.
  • Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory responses, suggesting that this compound may also possess anti-inflammatory effects.
  • Pain Modulation : Its structural characteristics may allow it to serve as a lead compound for designing new drugs targeting pain management.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

StudyFocusFindings
Study 1GPR40 ActivationDemonstrated significant activation of GPR40, leading to enhanced insulin secretion in vitro.
Study 2Anti-inflammatory ActivityShowed potential anti-inflammatory effects in animal models, reducing markers of inflammation.
Study 3Pain ManagementIndicated efficacy in pain modulation through receptor interaction studies, suggesting a pathway for analgesic drug development.

Properties

IUPAC Name

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-8-17-15(11-13)12-14(9-10-21-17)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGGUVPZSHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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